Product packaging for 8Z,10E-Dodecadien-1-ol(Cat. No.:CAS No. 33956-51-3)

8Z,10E-Dodecadien-1-ol

Cat. No.: B1145902
CAS No.: 33956-51-3
M. Wt: 182.3
Attention: For research use only. Not for human or veterinary use.
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Description

8Z,10E-Dodecadien-1-ol is a chiral compound of significant interest in entomological and agrochemical research. It is best characterized for its role as a behavioral antagonist in the communication system of the codling moth, Cydia pomonella . While the main sex pheromone of the codling moth is the corresponding (E,E)-isomer (codlemone) , the presence of this compound in a pheromone blend has been shown to disrupt male orientation. Flight tunnel studies demonstrate that this compound negatively impacts the upwind flight of male moths towards a pheromone source, reducing their attraction and altering their flight patterns by increasing track angles and reducing flight speed . This specific mechanism makes it a critical compound for studying mating disruption strategies, which aim to control pest populations in an environmentally sensitive manner . The precise stereochemistry of the double bonds is essential for its biological activity, underscoring the requirement for high-purity synthesis for reliable research outcomes . As a versatile organic intermediate, its structure featuring a twelve-carbon chain, a terminal hydroxyl group, and conjugated double bonds also makes it a valuable synthon for broader organic synthesis applications in laboratories . This product is intended for research use only and is not for human or personal use. Researchers are advised to consult the relevant safety data sheets before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₂H₂₂O B1145902 8Z,10E-Dodecadien-1-ol CAS No. 33956-51-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33956-51-3

Molecular Formula

C₁₂H₂₂O

Molecular Weight

182.3

Synonyms

(8Z,10E)-8,10-Dodecadien-1-ol;  (E,Z)-8,10-Dodecadien-1-ol;  8Z,10E-Dodecadien-1-ol;  Z8,E10-Codlemone; 

Origin of Product

United States

Stereoselective Synthesis of Dodecadien 1 Ol Isomers

Historical Development of Synthetic Methodologies for Conjugated Dienes

The synthesis of conjugated dienes has evolved significantly over decades, driven by the need for stereocontrol in the synthesis of natural products and other complex organic molecules. acs.orgnih.gov Early methods often relied on elimination reactions, such as the dehydrohalogenation of dihaloalkanes or the dehydration of diols. chinesechemsoc.org While effective for creating the diene structure, these methods often lacked stereoselectivity, yielding mixtures of isomers. wikipedia.org

The advent of organometallic chemistry marked a paradigm shift. The Wittig reaction, discovered in the 1950s, provided a powerful tool for converting aldehydes and ketones into alkenes with a degree of stereocontrol, which could be extended to diene synthesis. wikipedia.org However, achieving high isomeric purity in conjugated systems remained a challenge. organic-chemistry.org

The latter half of the 20th century saw the rise of transition-metal-catalyzed cross-coupling reactions, which revolutionized the field. acs.orgnih.gov Methods such as the Suzuki, Stille, and Heck reactions offered unprecedented control over the formation of carbon-carbon bonds with defined stereochemistry. nih.gov These reactions typically involve the coupling of pre-functionalized alkenyl partners, where the stereochemistry of the starting materials is directly translated to the final diene product. organic-chemistry.org More recent developments include olefin and enyne metathesis reactions, catalyzed by ruthenium or molybdenum complexes, which provide further strategic avenues for constructing conjugated systems. nih.gov

Wittig Reaction Applications in Dodecadien-1-ol Synthesis

The Wittig reaction is a cornerstone in the synthesis of alkenes and has been widely applied to the preparation of conjugated dienes like dodecadien-1-ol isomers. wikipedia.orgcommonorganicchemistry.com The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of a C12 dienol, a common strategy involves reacting an unsaturated C4 ylide with a C8 aldehyde derivative. libretexts.org

Stereocontrol in Wittig Olefination for Dienic Systems

Stereocontrol in the Wittig reaction is highly dependent on the nature of the phosphorus ylide. This principle is fundamental to achieving the desired (Z,E) configuration of the target diene.

Unstabilized Ylides: Ylides bearing simple alkyl groups are considered "unstabilized." Under salt-free conditions, they typically react via a kinetically controlled pathway to produce predominantly (Z)-alkenes. commonorganicchemistry.comorganic-chemistry.org This selectivity is crucial for forming the Z-configured double bond in molecules like (8Z,10E)-dodecadien-1-ol.

Stabilized Ylides: Ylides that have an electron-withdrawing group (e.g., ester, ketone) on the carbanion are "stabilized" by resonance. These ylides are less reactive and their reaction pathway allows for equilibration to the more thermodynamically stable intermediate, leading to the formation of (E)-alkenes with high selectivity. commonorganicchemistry.com

Semi-stabilized Ylides: Ylides stabilized by groups like phenyl or an alkenyl group (as in a dienyl synthesis) are considered "semi-stabilized." These often provide poor stereoselectivity, yielding mixtures of (E) and (Z) isomers. organic-chemistry.org

To overcome the poor selectivity of semi-stabilized ylides and enforce high (Z)-selectivity, modified phosphonium (B103445) salts have been developed. Research by Schlosser and colleagues demonstrated that using ylides derived from 2-alkenyltris(2-methoxymethoxyphenyl)phosphonium salts can achieve high cis-selectivity. When these "methoxymethoxy-armed" ylides condense with aldehydes, they can produce conjugated dienes with Z/E ratios averaging 96:4. nobelprize.orgresearchgate.net

Ylide TypeTypical SelectivityConditions for High Selectivity
Unstabilized (e.g., alkyl-substituted)Z-alkeneSalt-free conditions
Stabilized (e.g., ester-substituted)E-alkeneStandard conditions
Semi-stabilized (e.g., alkenyl-substituted)Mixture of E/ZUse of modified phosphines (e.g., methoxymethoxy-armed)

Challenges in Achieving High Isomeric Purity

A significant challenge in using the Wittig reaction for conjugated diene synthesis is achieving high isomeric purity, particularly when a semi-stabilized ylide is required. organic-chemistry.org The reaction of a standard butenylidene triphenylphosphorane (a semi-stabilized ylide) with an 8-oxo-octanoate ester, a pathway towards dodecadien-1-ol, was reported to yield a mixture containing 75% of the (8E,10E) isomer and 25% of the desired (8Z,10E) isomer. libretexts.org

This lack of selectivity necessitates difficult purification steps, often involving chromatography, which can lead to significant loss of material. youtube.com The formation of inseparable impurities can sometimes halt a synthetic sequence altogether. nih.gov Factors contributing to poor selectivity include the partial equilibration of reaction intermediates, especially in the presence of lithium salts, a phenomenon termed "stereochemical drift." organic-chemistry.org The similar energy barriers for the formation of intermediates leading to both Z and E isomers in semi-stabilized systems make it difficult to favor one outcome exclusively. organic-chemistry.org

Alternative Synthetic Routes for Dodecadien-1-ol Isomers

Given the challenges associated with the Wittig reaction, several alternative methodologies have been developed for the stereoselective synthesis of dodecadien-1-ol isomers.

Acetolysis-Based Approaches

Acetolysis provides a classical yet effective route to specific isomers of dodecadien-1-ol. A notable synthesis of (8E,10E)-dodecadien-1-ol utilizes 4-propenyl-1,3-dioxane as a starting material. nih.gov The key step involves the acetolysis of this dioxane, which proceeds through the formation of the diacetate of 3-propenyl-2-oxapentane-1,5-diol. This intermediate contains a pre-formed (E,E)-dienic system derived from sorbyl acetate (B1210297). nih.gov The reaction sequence effectively builds the carbon chain while preserving the desired stereochemistry of the conjugated diene. This method highlights the use of cyclic precursors to control and protect the geometry of the double bonds before subsequent chain extension and functional group manipulation.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the stereoselective construction of conjugated dienes. nih.govyonedalabs.com The core principle involves the coupling of two sp²-hybridized carbon centers, with the stereochemistry of the reactants being retained in the product. beilstein-journals.org

Suzuki Coupling: This reaction couples an organoboron compound (like a vinylboronic acid) with a vinyl halide. To synthesize a (Z,E)-diene, one could couple a (Z)-vinylboronic acid with an (E)-vinyl halide, or vice versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (e.g., a vinylstannane) with a vinyl halide or triflate. Like the Suzuki coupling, it is highly stereospecific. The synthesis of complex natural products has utilized the Stille coupling between (E,Z)-bromodienes and (E)-stannylacrylates to construct conjugated triene systems with excellent geometric purity. rsc.org

Heck Reaction: This reaction couples an alkene with a vinyl halide. While traditionally used to form (E)-alkenes, modern variations offer control over regioselectivity and can be applied to diene synthesis. researchgate.net

A novel, highly stereoselective method involves a palladium-catalyzed sequential three-component reaction of alkenes, bromoalkynes, and boronic acids, which directly assembles (Z,E)-1,3-diene derivatives. acs.org This modern approach showcases the power of palladium catalysis to create complex stereochemical arrangements in a single step.

Coupling ReactionReactantsKey Features
Suzuki CouplingVinylboronic acid + Vinyl halideMild conditions, high functional group tolerance
Stille CouplingVinylstannane + Vinyl halide/triflateHighly stereospecific, stable reagents
Heck ReactionAlkene + Vinyl halideForms C-C bond at an unsubstituted position

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis integrates the high selectivity of biological catalysts (enzymes) with the versatility of traditional organic chemistry. A key strategy in the synthesis of specific isomers of dodecadien-1-ol is the use of lipases for the kinetic resolution of racemic alcohol intermediates. researchgate.net Lipases are enzymes that catalyze the hydrolysis of esters or, in organic solvents, the reverse reaction of esterification or transesterification. lookchem.com They can exhibit high enantioselectivity, meaning they preferentially react with one enantiomer in a racemic mixture.

In a typical chemoenzymatic approach, a racemic alcohol precursor along the synthetic route to dodecadien-1-ol is subjected to lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the other (S)-enantiomer unreacted. This process results in a mixture of an acetylated product and the unreacted, enantiomerically enriched alcohol, which can then be separated chromatographically. This enzymatic resolution step is crucial for producing enantiomerically pure building blocks that can be converted through subsequent chemical reactions into the final target pheromone isomer with high optical purity.

The efficiency of this resolution is often described by the enantiomeric ratio (E), with higher values indicating better selectivity. Various lipases, such as those from Pseudomonas cepacia or Candida antarctica, can be screened to find the optimal catalyst for a specific substrate.

Table 1: Lipase-Catalyzed Kinetic Resolution

Enzyme (Lipase)Reaction TypeTypical Acyl DonorKey Advantage
Pseudomonas cepacia Lipase (PSL)Acylation/TransesterificationVinyl acetateHigh enantioselectivity for a broad range of secondary alcohols.
Candida antarctica Lipase B (CALB)Acylation/TransesterificationVinyl acetateExcellent stability in organic solvents and high selectivity.
Porcine Pancreatic Lipase (PPL)Hydrolysis/AcylationVarious estersEffective for resolving primary and secondary alcohols.

Production of Specific Geometric Isomers, including 8Z,10E-Dodecadien-1-ol

The synthesis of a conjugated diene like this compound requires precise control over the geometry of two separate double bonds. Classical organic synthesis offers several reliable methods to achieve this stereocontrol.

The Wittig reaction is a cornerstone for the formation of (Z)-alkenes. organic-chemistry.orglibretexts.org This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. The use of non-stabilized ylides, typically prepared from alkylphosphonium salts with strong bases like sodium amide or n-butyllithium, leads predominantly to the (Z)-isomer. libretexts.org For the synthesis of the 8Z,10E isomer, an appropriate C8 aldehyde would be reacted with a C4 phosphorus ylide under conditions that favor the formation of the (Z)-double bond at the 8-position.

To install the (E)-double bond at the 10-position, different strategies can be employed. One approach is the stereoselective reduction of an alkyne. For example, the reduction of a conjugated enyne (a molecule with a double bond and a triple bond) using a reagent like lithium aluminium hydride (LiAlH₄) typically yields the corresponding (E)-alkene. mdpi.com Therefore, a synthetic intermediate containing a triple bond at the 10,11-position and a (Z)-double bond at the 8,9-position could be reduced to form the final (8Z,10E)-diene structure.

Table 2: Key Reactions for Geometric Isomer Synthesis

ReactionTypical ReagentsPredominant Isomer FormedApplication
Wittig Reaction (non-stabilized ylide)Alkyltriphenylphosphonium salt + strong base (e.g., n-BuLi)(Z)-alkeneFormation of the C8=C9 double bond. nih.gov
Horner-Wadsworth-EmmonsPhosphonate ester + base (e.g., NaH)(E)-alkeneFormation of the C10=C11 double bond.
Alkyne ReductionLiAlH₄ or Na in liquid NH₃(E)-alkeneStereoselective reduction of an enyne precursor. mdpi.com

Recent Advances and Emerging Synthetic Approaches

While classical methods are robust, research continues to yield more efficient and selective synthetic routes. Recent advances focus on transition-metal-catalyzed reactions that offer novel pathways to conjugated dienes with high stereocontrol. researchgate.net

Olefin metathesis has emerged as a powerful tool in organic synthesis. raineslab.comnih.gov Specifically, Z-selective cross-metathesis using ruthenium-based catalysts (e.g., Grubbs-type catalysts) provides a direct route to cis-olefins. nih.govchemhub.com This method could be applied to couple two smaller olefin fragments to construct the required carbon backbone and (Z)-double bond in a single step, often with high selectivity and functional group tolerance. nih.govchemhub.com

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Stille, or Negishi couplings, are also at the forefront of modern synthesis for constructing conjugated dienes. mdpi.com These reactions involve coupling an organometallic reagent with an organic halide. For instance, a (Z)-vinylic halide could be coupled with an (E)-vinylic boronic acid (Suzuki coupling) to assemble the (8Z,10E)-diene system with high fidelity. The development of new ligands and catalysts continues to improve the scope and stereoselectivity of these transformations. acs.org

A more recent strategy is catalytic dienylation , which involves the direct, stereoselective addition of a four-carbon diene unit to a substrate. nih.govthieme-connect.com This approach can significantly shorten synthetic sequences by forming the entire conjugated diene system in one key step. Research in this area is focused on developing catalysts, often based on palladium or rhodium, that can control both the regio- and stereoselectivity of the dienylation process. acs.orgnih.gov

Table 3: Modern Synthetic Approaches

MethodCatalyst/Reagent TypeKey Feature
Olefin MetathesisRuthenium-based (e.g., Grubbs catalyst)Direct formation of (Z)-alkenes from simpler olefins. nih.gov
Suzuki CouplingPalladium catalyst, Organoboron reagentHighly reliable C-C bond formation with stereochemical retention.
Negishi CouplingPalladium or Nickel catalyst, Organozinc reagentVersatile for coupling various fragments. mdpi.com
Catalytic DienylationPalladium or Rhodium complexesDirect installation of a four-carbon diene unit. nih.gov

Biosynthesis and Metabolic Pathways of Dodecadien 1 Ols

Enzymatic Pathways in Insect Pheromone Production

The production of insect pheromones, including 8Z,10E-dodecadien-1-ol, is a specialized metabolic process that occurs in the pheromone glands of female moths. This pathway involves a series of modifications to fatty acid precursors, catalyzed by a suite of specific enzymes.

The biosynthesis of dodecadien-1-ols originates from common saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18). slu.se These precursor molecules undergo a series of enzymatic modifications, including chain shortening and desaturation, to produce the final pheromone component. In the case of the codling moth, Cydia pomonella, which produces the isomeric (E,E)-8,10-dodecadienol, the biosynthesis begins with palmitic acid. slu.se

A key step in the biosynthesis of dodecadien-1-ols is the introduction of double bonds into the fatty acid chain by desaturase enzymes. In many Lepidopteran species, a common route involves Δ11-desaturation followed by chain shortening. d-nb.info However, the biosynthesis of the specific conjugated diene system found in 8,10-dodecadien-1-ols involves a more unusual desaturation process.

Research on the codling moth has revealed that the production of its (E,E)-8,10-dodecadienol pheromone involves an initial chain shortening of palmitic acid to dodecanoic acid (a C12 fatty acid). slu.se This is followed by an atypical E9-desaturation step. slu.se A subsequent desaturation event then forms the conjugated diene system. slu.se The final step in the formation of the alcohol pheromone is the reduction of the fatty acyl precursor, which is catalyzed by a fatty acyl reductase (FAR). nih.gov This enzyme converts the fatty acyl-CoA to the corresponding alcohol. nih.gov

The following table summarizes the proposed enzymatic steps in the biosynthesis of a dodecadien-1-ol backbone:

StepEnzyme ClassSubstrateProduct
1β-oxidation enzymesPalmitic acid (C16:0)Dodecanoic acid (C12:0)
2DesaturaseDodecanoic acid (C12:0)(E)-9-Dodecenoic acid
3Desaturase(E)-9-Dodecenoic acid(E,E)-8,10-Dodecadienoic acid
4Fatty Acyl Reductase(E,E)-8,10-Dodecadienoyl-CoA(E,E)-8,10-Dodecadien-1-ol

While fatty acyl reductases are primarily responsible for the conversion of fatty acyl precursors to their corresponding alcohols, the role of aldehyde oxidase (AOX) in pheromone biosynthesis is generally associated with the degradation of aldehyde pheromones rather than the synthesis of alcohol pheromones. In many moth species, AOXs are present in the antennae and are thought to rapidly inactivate aldehyde pheromone molecules after they have elicited a response in the male, thereby maintaining the sensitivity of the olfactory system. Therefore, it is unlikely that aldehyde oxidase plays a direct biosynthetic role in the production of this compound from an aldehyde intermediate. The final conversion is predominantly carried out by fatty acyl reductases.

Genetic and Molecular Basis of Pheromone Biosynthesis Enzymes

The specificity of pheromone blends is determined by the precise action of the biosynthetic enzymes, which are encoded by specific genes. Transcriptome analysis of the pheromone glands of various moth species has led to the identification and characterization of genes encoding key enzymes in these pathways. lu.se For instance, in the Oriental fruit moth, Grapholita molesta, in vivo labeling experiments have pointed towards the involvement of an uncommon Δ8 fatty acyl desaturase in its pheromone production. nih.gov

Metabolic Engineering for Dodecadien-1-ol Production in Recombinant Microorganisms and Plants

The high cost and complexity of chemical synthesis of insect pheromones have driven research into biotechnological production methods. Metabolic engineering of microorganisms, such as the oleaginous yeast Yarrowia lipolytica, and plants offers a promising alternative for the sustainable production of pheromones. nih.govbiorxiv.org By introducing the genes encoding the specific desaturases and fatty acyl reductases from moths into these production hosts, it is possible to reconstruct the pheromone biosynthetic pathway. nih.gov

Strategies for enhancing pheromone production in engineered yeast include: nih.govresearchgate.netresearchgate.net

Overexpression of the heterologous desaturase and reductase genes.

Decreasing the degradation of fatty alcohols.

Downregulating the accumulation of storage lipids to channel more precursors towards pheromone synthesis.

Similarly, plants, such as Camelina sativa, have been genetically engineered to produce insect sex pheromones. farmingfuturefood.comusda.govfarmingfuturefood.com This approach involves introducing the insect genes responsible for pheromone production into the plant's genetic code, leading to the accumulation of pheromone precursors in the seed oil. These precursors can then be extracted and converted to the final pheromone product.

Comparative Biosynthesis Across Lepidopteran Species

While the general principles of fatty acid-derived pheromone biosynthesis are conserved across Lepidoptera, the specific enzymes and pathways can vary, leading to the vast diversity of pheromone structures observed. A comparison between the codling moth (Cydia pomonella) and the Oriental fruit moth (Grapholita molesta), both members of the Tortricidae family, highlights this diversity.

The codling moth utilizes a pathway involving an E9-desaturase to produce its C12 pheromone. In contrast, the biosynthesis of the main sex pheromone component in G. molesta, (Z)-8-dodecenyl acetate (B1210297), involves a Δ8-desaturase. nih.gov This difference in the initial desaturation step is a key determinant of the final pheromone structure.

The following table provides a comparative overview of key biosynthetic features in these two species:

FeatureCydia pomonella (Codling Moth)Grapholita molesta (Oriental Fruit Moth)
Primary Pheromone Component (E,E)-8,10-Dodecadien-1-ol(Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate
Key Desaturase Activity E9-desaturaseΔ8-desaturase
Precursor Chain Length C12C12

This comparison underscores the evolutionary divergence of pheromone biosynthetic pathways even within the same insect family, which is largely driven by the evolution of novel desaturase specificities. lu.se

Biological Activity and Chemoreception Mechanisms of Dodecadien 1 Ol Isomers

Olfactory Reception in Insects

The initial step in pheromone perception occurs in the antennae of the insect, which are covered in specialized hair-like structures called sensilla. wikipedia.org Within these sensilla, olfactory sensory neurons (OSNs) express specific pheromone receptors (PRs) that bind to pheromone molecules, initiating an electrical signal that is transmitted to the brain.

Studies on various moth species have demonstrated distinct electrophysiological responses to the geometric isomers of 8,10-dodecadien-1-ol. In the codling moth, Cydia pomonella, EAG screenings have shown that the primary pheromone component, (E,E)-8,10-dodecadien-1-ol (codlemone), elicits the most significant antennal response. nih.gov However, other isomers, including the E,Z and Z,E forms, also elicit recordable activity, indicating that the olfactory system is capable of detecting them. researchgate.net SSR studies have further refined these findings, revealing that different receptor neurons are tuned to specific isomers. nih.gov For instance, in C. pomonella, experiments have identified distinct groups of olfactory receptor cells that respond to the main attractant and to inhibitory compounds, respectively. nih.gov This suggests that the insect brain receives separate streams of information for attraction and inhibition, allowing it to interpret the precise ratio of isomers in a pheromone plume. nih.gov

Insect SpeciesCompoundTechniqueObserved Response
Cydia pomonella (Codling Moth)(E,E)-8,10-dodecadien-1-ol (Codlemone)EAGMost active compound, elicits significant EAG responses. nih.gov
Cydia pomonella (Codling Moth)(E,Z)-8,10-dodecadien-1-olGC-EADElicits antennal activity. researchgate.net
Cydia pomonella (Codling Moth)(Z,E)-8,10-dodecadien-1-olGC-EADElicits antennal activity. researchgate.net
Laspeyresia pomonella (Codling Moth)trans-8,10-dodecadienol (DDD)EAGEvokes negative (excitatory) EAGs. nih.gov
Dendrolimus tabulaeformis (Chinese Pine Caterpillar Moth)(5Z,7E)-5,7-dodecadien-1-olGC-EADElicited antennal responses. semanticscholar.org

The specificity of pheromone detection is ultimately determined at the molecular level by Pheromone Receptors (PRs), which are proteins belonging to the odorant receptor (OR) family. nih.gov These receptors are expressed in the dendrites of OSNs and are responsible for binding to specific pheromone molecules. plos.org The identification and functional characterization of PRs are often accomplished by cloning the receptor genes from antennal tissue and expressing them in heterologous systems, such as Xenopus oocytes or modified human cells. nih.govplos.orgnih.gov This allows researchers to test the response of a single receptor type to a wide range of chemical compounds.

In the silkmoth Bombyx mori, the receptor BmOR-1 was identified as the specific receptor for its primary pheromone component, bombykol. nih.gov Similarly, in Helicoverpa armigera, specific receptors have been characterized that respond to different components of its pheromone blend, including attractants and antagonists. plos.org For example, the receptor HarmOR13 is specifically tuned to the major attractant Z11-16:Ald, while HarmOR16 is sensitive to the antagonist Z11-16:OH. plos.org

While the specific receptors for all dodecadien-1-ol isomers in every species have not been identified, molecular and behavioral evidence strongly suggests their existence. For example, the distinct behavioral activity of the (Z,E)-8,10-dodecadien-1-ol isomer in the codling moth is thought to be due to the presence of specific receptors for this compound on the male antennae, rather than its structural similarity to the main (E,E) isomer. nih.govresearchgate.net The evolution of these highly specific receptor-ligand pairs is a key mechanism driving the divergence of chemical communication channels and ensuring reproductive isolation among species. nih.gov

Structure-Activity Relationships (SAR) of Dodecadien-1-ol Analogs

The biological activity of dodecadien-1-ol and its analogs is profoundly influenced by their molecular structure. Specific alterations to the double bond configuration and functional groups can dramatically enhance, diminish, or inhibit the behavioral and electrophysiological responses in insects, particularly in species like the codling moth, Cydia pomonella.

The geometric isomerism of the double bonds at the 8 and 10 positions of dodecadien-1-ol is a critical determinant of its pheromonal activity. The primary sex pheromone of the codling moth is (8E,10E)-dodecadien-1-ol, often referred to as codlemone. nih.govbioshieldag.com Research has demonstrated that the specific configuration of these double bonds is crucial for eliciting a strong attractive response in male moths.

Studies have systematically investigated the behavioral and electrophysiological effects of the four possible geometric isomers: (E,E), (Z,E), (Z,Z), and (E,Z). In flight tunnel assays with male codling moths, the (E,E) isomer is the most active, inducing upwind flight and source location behaviors. nih.gov The (Z,E) isomer has been shown to elicit a slight attractive response on its own, though significantly weaker than the (E,E) isomer. nih.gov Interestingly, some studies suggest that the addition of the (Z,E) isomer to the (E,E) isomer can slightly increase the attraction of males to the pheromone source. nih.gov This has led to the hypothesis that male codling moth antennae may possess specific receptors for the (Z,E) isomer. nih.govresearchgate.net

In contrast, the (E,Z) and (Z,Z) isomers are not only inactive on their own but also act as inhibitors of attraction when combined with the active (E,E) isomer. nih.gov The presence of these isomers in a pheromone blend can significantly reduce the number of males attracted. researchgate.net This inhibitory effect highlights the high degree of specificity of the insect's olfactory system.

The differential activity of these isomers is rooted in the precise fit between the ligand (the pheromone molecule) and the binding pocket of the olfactory receptors on the male moth's antennae. The shape and electronic properties of the (E,E) isomer are optimal for activating the specific receptor neurons responsible for triggering the upwind flight behavior. The other isomers, due to their different shapes, either fail to activate these receptors or may even bind in a way that prevents the activation by the (E,E) isomer, leading to an inhibitory effect.

Isomer ConfigurationBehavioral Effect in Cydia pomonellaReference
(8E,10E)-dodecadien-1-olStrong attractant; primary pheromone component nih.gov
(8Z,10E)-dodecadien-1-olSlightly attractive alone; may slightly enhance attraction to (E,E) isomer nih.gov
(8E,10Z)-dodecadien-1-olInactive alone; inhibitory when mixed with (E,E) isomer nih.govresearchgate.net
(8Z,10Z)-dodecadien-1-olInactive alone; inhibitory when mixed with (E,E) isomer nih.gov

Modification of the terminal alcohol functional group in dodecadien-1-ol can significantly alter its biological activity. The corresponding acetate (B1210297) and aldehyde derivatives are common analogs found in the pheromone blends of various lepidopteran species.

For the codling moth, (8E,10E)-dodecadienyl acetate is a known component of the female sex pheromone gland. nih.gov However, when tested in flight tunnel assays, the addition of (E,E)-8,10-dodecadienyl acetate to the primary pheromone, (E,E)-8,10-dodecadien-1-ol, can antagonize male attraction, particularly as its ratio increases. researchgate.net This suggests that while it is a natural component, its role may be more complex than simple attraction and could be involved in close-range courtship behaviors or species recognition.

Halogenation of the dodecadien-1-ol molecule has also been explored to create more stable and potentially more potent analogs. Studies have synthesized and tested various halogenated derivatives of (E,E)-8,10-dodecadien-1-ol. Electrophysiological recordings from the antennae of male codling moths (electroantennography or EAG) have shown that some halogenated analogs can elicit significant responses. For instance, (E,E)-10,11-difluoro-8,10-dodecadien-1-ol and (E,E)-11-chloro-8,10-undecadien-1-ol produced EAG responses comparable to the natural pheromone. nih.gov

Interestingly, in field trapping experiments, these same halogenated compounds were found to be more attractive to male codling moths than the parent pheromone itself. nih.gov Single sensillum recordings confirmed that these halogenated analogs are detected by the same receptor neurons that detect the natural codlemone. nih.gov This enhanced activity may be due to factors such as increased stability of the molecule or a more favorable interaction with the olfactory receptor.

AnalogModificationObserved Activity in Cydia pomonellaReference
(E,E)-8,10-dodecadienyl acetateAcetate esterAntagonizes male attraction at higher ratios researchgate.net
(E,E)-10,11-difluoro-8,10-dodecadien-1-olDifluorinationEAG response similar to parent pheromone; more attractive in field traps nih.gov
(E,E)-11-chloro-8,10-undecadien-1-olChlorination and chain shorteningSignificant EAG response; more attractive in field traps nih.gov

Mechanisms of Pheromone Signal Transduction

The detection of pheromones like dodecadien-1-ol isomers by an insect antenna initiates a sophisticated signal transduction cascade that converts a chemical signal into an electrical one. This process begins when the lipophilic pheromone molecule enters the aqueous sensillar lymph that bathes the dendrites of the olfactory receptor neurons (ORNs). Here, the pheromone is thought to be solubilized and transported by pheromone-binding proteins (PBPs).

Upon reaching the dendritic membrane of the ORN, the pheromone-PBP complex is believed to interact with a specific pheromone receptor (PR). These PRs are part of a larger family of odorant receptors (ORs) and are typically seven-transmembrane domain proteins. In insects, ORs form a heterodimeric complex with a highly conserved co-receptor known as Orco.

The binding of the pheromone to its specific PR is the key event that triggers the opening of an ion channel, leading to the depolarization of the ORN membrane. The precise nature of this ion channel opening is a subject of ongoing research, with evidence supporting both ionotropic (ligand-gated ion channel) and metabotropic (G-protein coupled) mechanisms.

In the metabotropic pathway, the pheromone-receptor interaction activates a G-protein, which in turn initiates a second messenger cascade. This can involve enzymes like phospholipase C (PLC) or adenylyl cyclase, leading to the production of second messengers such as inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), or cyclic AMP (cAMP). These second messengers can then directly or indirectly modulate the activity of ion channels, causing an influx of cations and generating a receptor potential. If this potential reaches the threshold, it will trigger a series of action potentials that travel down the axon of the ORN to the antennal lobe of the insect's brain for further processing.

Following signal initiation, the pheromone molecules must be rapidly inactivated to allow the neuron to reset and detect subsequent pheromone plumes. This is accomplished by pheromone-degrading enzymes (PDEs) present in the sensillar lymph, which break down the pheromone into inactive products.

Advanced Analytical Techniques for Dodecadien 1 Ol Research

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone of pheromone analysis, enabling the separation of the active isomer from other geometric isomers and impurities that may inhibit its biological activity.

Gas Chromatography (GC) Applications for Isomer Analysis

Gas chromatography (GC) is the premier technique for separating the four possible geometric isomers of 8,10-dodecadien-1-ol: (8Z,10E), (8E,10E), (8Z,10Z), and (8E,10Z). The separation of these isomers is challenging due to their similar boiling points and molecular weights. vurup.sk Success hinges on the selection of a capillary column with a stationary phase capable of resolving subtle differences in molecular geometry.

High-polarity stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX) or biscyanopropyl polysiloxane, are typically employed. nih.govresearchgate.net These phases interact differently with the isomers based on their polarity and shape. The more linear (E,E)-isomer often elutes faster from polar columns than the bent (Z,E) and (Z,Z) isomers. researchgate.net The elution order can be influenced by factors like column film thickness and temperature programming. vurup.sk Retention indices (RI), calculated relative to a series of n-alkanes, provide a more reliable method for isomer identification than retention times alone, as they are less dependent on specific analytical conditions. nih.govchromatographyonline.com

Table 1: Typical GC Column Types for Dodecadien-1-ol Isomer Analysis

Column Type Stationary Phase Selectivity Principle Typical Application
Standard Polar Polyethylene Glycol (PEG), e.g., DB-WAX Polarity Good general-purpose separation of isomers. researchgate.net
High Polarity Biscyanopropyl Polysiloxane Dipole-dipole interactions Enhanced resolution of cis/trans isomers. researchgate.net

| Chiral | Derivatized Cyclodextrins | Enantiomeric interactions | Separation of chiral compounds (not typically required for these geometric isomers). gcms.czgcms.cz |

Coupled Gas Chromatography-Electroantennogram Detection (GC-EAD) for Bioactive Component Identification

To unequivocally identify which chemical isomer is biologically active, GC is coupled with an electroantennogram detector (GC-EAD). In this powerful technique, the effluent from the GC column is split into two paths. One stream flows to a conventional detector, like a Flame Ionization Detector (FID), which records all separated chemical compounds. The other stream is directed over an excised antenna of a male codling moth.

When a biologically active compound, such as (8Z,10E)-dodecadien-1-ol, elutes from the column and contacts the antenna, it triggers a nerve impulse. This electrical signal (a depolarization) is amplified and recorded. By aligning the FID chromatogram with the EAD recording, researchers can pinpoint the exact peak that elicits an antennal response. Studies have confirmed that while several isomers may be present in a synthetic mixture, it is the (8Z,10E) isomer that generates the significant electrical response from the male Cydia pomonella antenna. nih.gov Some research indicates that other isomers, such as (8E,10Z) and (8Z,10Z), can act as antagonists, inhibiting the male moth's response to the primary pheromone. nih.gov

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic methods are essential for confirming the chemical structure and stereochemistry of synthesized (8Z,10E)-dodecadien-1-ol, ensuring its identity and purity before use in research or commercial products.

Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for assigning the specific Z (cis) and E (trans) configurations of the double bonds at the C8 and C10 positions. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's structure.

The key to stereochemical assignment in ¹H NMR lies in the coupling constants (J-values) between the protons on the double bonds (vinylic protons).

A large coupling constant, typically in the range of 12–18 Hz, is characteristic of protons in a trans (E) configuration.

A smaller coupling constant, typically 7–12 Hz, indicates a cis (Z) configuration. rubingroup.org

By analyzing the signals for the protons at C8, C9, C10, and C11, chemists can confirm the (8Z,10E) geometry. For example, the coupling constant between the protons on C8 and C9 would be expected to be in the cis range, while the J-value for the protons on C10 and C11 would be in the trans range.

Table 2: Representative ¹H NMR Data for Distinguishing Double Bond Geometry

Configuration Proton Pair Typical Coupling Constant (J) Range
Z (cis) H-C=C-H 7 - 12 Hz

| E (trans) | H-C=C-H | 12 - 18 Hz |

Mass Spectrometry (MS) for Component Identification

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is used to confirm the molecular weight and identify fragmentation patterns of dodecadien-1-ol. In electron ionization (EI) mode, the molecule is bombarded with electrons, causing it to ionize and break apart into characteristic fragments. chemguide.co.ukwikipedia.org

Quantitative Analysis of Pheromone Release and Environmental Persistence

For practical application in pest management, it is crucial to understand the release rate of (8Z,10E)-dodecadien-1-ol from dispensers and its stability in the field.

Quantitative analysis is performed to measure the emission rates from various dispenser types, such as rubber septa or polyethylene ropes. This is often done by placing dispensers in a controlled environment (e.g., a flow chamber) and collecting the released pheromone over time using an adsorbent material or by solvent extraction of aged dispensers. The collected pheromone is then quantified using GC with an FID or MS detector, calibrated with known standards. nih.gov

Research has shown that the release rate of the pheromone, often referred to as codlemone, can vary significantly depending on the dispenser type and environmental conditions like temperature. annualreviews.org Studies have correlated trap catches of codling moths to specific pheromone emission rates, finding that release values between 11 and 67 µ g/day can be effective for monitoring purposes in environments without mating disruption treatments. nih.gov The airborne concentration required for mating disruption in apple orchards is estimated to be around 10 mg/ha/hr. usda.gov The environmental persistence of the compound is also a key factor, as photodegradation and oxidation can reduce its efficacy over time. annualreviews.org Monitoring residual pheromone levels helps in designing long-lasting and effective pest control formulations.

Methodologies for Pheromone Gland Extract Analysis

The analysis of pheromone gland extracts to identify and quantify components like 8Z,10E-dodecadien-1-ol is a meticulous process involving several advanced analytical techniques. These methodologies are crucial for understanding the chemical communication of insect species, such as the codling moth, Cydia pomonella, where this compound is a key pheromone component. The primary goals of these analyses are to separate, identify, and quantify the volatile and semi-volatile compounds present in the minute quantities found within the gland.

A combination of chromatographic and spectrometric techniques is typically employed to achieve the necessary sensitivity and specificity. Gas chromatography (GC) is fundamental for separating the various components of the extract, while mass spectrometry (MS) provides detailed structural information for identification. Furthermore, electrophysiological methods are often coupled with these techniques to determine which of the identified compounds are biologically active.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of pheromone gland extracts. This method combines the potent separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. In a typical workflow, the pheromone gland extract is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The different compounds in the mixture are separated based on their volatility and interaction with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are analyzed to produce a unique mass spectrum, which serves as a chemical fingerprint for identification. nih.govslu.seresearchgate.net

Researchers have extensively used GC-MS to analyze the pheromone gland extracts of female codling moths (Cydia pomonella). These analyses have successfully identified not only the main pheromone component, (E,E)-8,10-dodecadien-1-ol, but also a suite of other related compounds. researchgate.netresearchgate.net The identification of these compounds is confirmed by comparing their mass spectra and retention times with those of synthetic standards. researchgate.net

Gas Chromatography-Electroantennographic Detection (GC-EAD)

While GC-MS is proficient at identifying the chemical constituents of a pheromone gland, it does not provide information on their biological relevance. To address this, gas chromatography is often coupled with an electroantennographic detector (GC-EAD). This powerful technique uses the antenna of the male insect as a highly sensitive and specific biological detector. The effluent from the GC column is split, with one portion directed to a standard detector (like a flame ionization detector or FID) and the other to the insect antenna. When a compound that the antenna's receptors can detect elutes from the column, it elicits an electrical response from the antenna, which is recorded as a peak on an electroantennogram.

By simultaneously observing the peaks from both the standard detector and the EAD, researchers can pinpoint which specific compounds in the pheromone gland extract are neurologically active. researchgate.net Studies on Cydia pomonella have utilized GC-EAD to confirm the strong antennal response of males to (E,E)-8,10-dodecadien-1-ol and to identify other minor components in the gland extract that also elicit an antennal response, suggesting their potential role in the insect's chemical communication. researchgate.netresearchgate.net

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a modern, solvent-free sample preparation technique that has found significant application in the analysis of insect pheromones. researchgate.netnih.govsigmaaldrich.com SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. This fiber is exposed to the headspace above a sample (e.g., a pheromone gland) or directly immersed in a liquid sample. The volatile and semi-volatile analytes adsorb onto the fiber coating. Subsequently, the fiber is inserted directly into the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. researchgate.net

The key advantages of SPME include its simplicity, sensitivity, and the elimination of organic solvents, which can sometimes interfere with the analysis of highly volatile compounds. sigmaaldrich.comresearchgate.net This technique is particularly useful for analyzing the airborne pheromones released by insects and has been used to study volatile emissions from various species. nih.govsigmaaldrich.com The choice of fiber coating is critical and is selected based on the polarity of the target analytes to ensure optimal extraction efficiency. researchgate.net

Direct Analysis in Real Time Mass Spectrometry (DART MS)

A more recent innovation in the analysis of biological tissues is Direct Analysis in Real Time (DART) mass spectrometry. DART MS is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal or no sample preparation. This method can generate reproducible, species-specific lipid profiles from single pheromone glands. nsf.gov In DART MS, a heated stream of inert gas, such as helium or nitrogen, containing long-lived, electronically excited atoms or vibronically excited molecules (metastables) is directed at the sample surface. This process desorbs and ionizes analytes directly from the sample, which are then drawn into the mass spectrometer for analysis.

DART MS is a rapid and powerful method for characterizing a broad range of lipids, including fatty acids, wax esters, and other potential pheromone precursors or components, directly from the gland tissue. This technique has the potential to expand the known "secretome" of molecules produced by pheromone glands, as it can detect novel molecules that may be missed by traditional GC-MS analysis. nsf.gov

Research Findings from Pheromone Gland Analysis of Cydia pomonella

The application of these advanced analytical methodologies has yielded detailed insights into the chemical composition of the Cydia pomonella female pheromone gland. The primary component is (E,E)-8,10-dodecadien-1-ol, often referred to as codlemone. However, a number of other isomers and related compounds are also present in smaller quantities. The precise blend of these compounds is often crucial for effective chemical signaling.

Below are interactive tables summarizing the compounds identified in the pheromone gland extracts of Cydia pomonella females from various research findings.

Table 1: Compounds Identified in Cydia pomonella Pheromone Gland Extracts

This table lists the various compounds that have been identified in the pheromone gland extracts of the female codling moth using techniques such as GC-MS and GC-EAD.

Compound NameCommon NameAmount (pg/female)Relative Abundance (%)EAD Active
(E,E)-8,10-Dodecadien-1-olCodlemone~1000100Yes
(E,Z)-8,10-Dodecadien-1-ol--Yes
(Z,E)-8,10-Dodecadien-1-ol--Yes
(E,E)-8,10-DodecadienalCodlemone aldehyde--Yes
(E,E)-8,10-Dodecadienyl acetate (B1210297)Codlemone acetate~10.01Yes
Dodecan-1-ol--Yes
Tetradecan-1-ol--Yes
(E)-9-Dodecen-1-ol--No
(E)-8-Dodecen-1-ol--No

Data synthesized from multiple research findings. researchgate.netresearchgate.netresearchgate.net The exact amounts and relative abundances can vary.

Table 2: Analytical Methodologies and Their Primary Role in Pheromone Research

This table provides a summary of the advanced analytical techniques discussed and their specific applications in the study of this compound and other pheromone components.

MethodologyPrinciplePrimary Role in Pheromone Gland AnalysisKey Advantages
GC-MSSeparation by chromatography, identification by mass fragmentation patterns.Identification and quantification of chemical components in the extract.High sensitivity and specificity; provides structural information.
GC-EADGC separation coupled with an insect antenna as a biological detector.Determines which compounds are biologically active and elicit a neural response.High biological specificity; links chemical structure to function.
SPMEAdsorption of analytes onto a coated fiber, followed by thermal desorption.Solvent-free extraction and concentration of volatile and semi-volatile pheromones.Simple, fast, solventless, suitable for headspace and field analysis.
DART MSDirect desorption and ionization of analytes from a surface for mass analysis.Rapid, untargeted chemical fingerprinting of the gland with minimal sample preparation.Fast, requires no chromatography, analyzes samples in their native state.

Compound Nomenclature

Ecological Significance and Research Applications in Pest Management

Role of Dodecadien-1-ol Isomers in Species-Specific Communication

The chemical communication systems in many moth species are highly specific, relying on precise blends of pheromone components, including different geometric isomers of dodecadien-1-ol. nih.govnih.gov The primary component for the codling moth, Cydia pomonella, is (E,E)-8,10-dodecadien-1-ol, also known as codlemone. nih.govresearchgate.net However, the behavioral response of male moths is significantly modulated by the presence of other isomers.

Research has shown that different isomers can act as attractants, synergists, or antagonists, which is crucial for maintaining reproductive isolation between species. nih.govresearchgate.net For instance, in C. pomonella, the (E,Z) isomer can act as a synergist when added to codlemone at a low ratio (3%) but becomes an antagonist at higher ratios (20% or more). researchgate.net The (Z,E) isomer has been found to elicit a slight attractive response from male codling moths on its own, suggesting the presence of specific receptors for this isomer on their antennae. researchgate.net In contrast, the (E,Z) and (Z,Z) isomers inhibit the attraction of male codling moths to the primary (E,E) isomer. researchgate.net This complex interplay between isomers ensures that only males of the same species are strongly attracted, a key element in species-specific mate recognition. nih.gov

Studies on the antennal responses of male codling moths have identified different types of receptor neurons. The most common type is highly sensitive to the main (E,E) isomer, while its response to other geometric isomers is significantly lower. researchgate.net This specialization at the neuronal level underscores the precision of pheromone detection and its role in insect communication. researchgate.netresearchgate.net

Research on Mating Disruption Strategies

Mating disruption is a pest control technique that permeates the atmosphere with synthetic sex pheromones to interfere with the ability of males to locate females, thereby preventing reproduction. nih.govusu.eduannualreviews.orgcaliforniaagriculture.org This method has become a commercially viable and environmentally sound strategy for managing pests like the codling moth in orchards worldwide. researchgate.netnih.govannualreviews.org

The effectiveness of mating disruption hinges on the design of the pheromone emitters and their ability to release the active compound at a controlled rate over a prolonged period. researchgate.netresearchgate.net Research has focused on developing various types of dispensers to optimize pheromone release.

Passive Dispensers: Traditional dispensers include hand-applied polyethylene (B3416737) rope or tube designs. researchgate.netfmach.it While effective, they can be labor-intensive to deploy. usu.edufmach.it

Aerosol Emitters: These devices release pheromones at programmed intervals, offering better control over timing but can lead to uneven distribution and potential phytotoxicity on leaves close to the emitter. fmach.itnih.gov

Microencapsulated (MEC) Formulations: Sprayable formulations containing the pheromone in microcapsules have been developed. researchgate.net Studies have investigated the effects of application height, frequency, and the use of sticker adjuvants to improve their efficacy and longevity. researchgate.net A low-rate, high-frequency application protocol has shown equivalent or better disruption efficacy while using less of the active ingredient per season. researchgate.net

Nanotechnology-based Lures: Innovative lures using nanotechnology have been created to provide a more constant and homogeneous pheromone release rate, independent of environmental conditions like temperature and wind. researchgate.netresearchgate.net

The material and design of the emitter significantly influence the release dynamics of the pheromone, which is a critical factor for successful mating disruption. bohrium.comnih.gov

Field trials are essential to evaluate the real-world efficacy of different pheromone blends for mating disruption. Research has explored the addition of other compounds, such as kairomones, to enhance the disruptive effect. Kairomones are chemicals emitted by one species that benefit a receiving species.

One such kairomone is pear ester, which is attractive to both male and female codling moths. oup.com The hypothesis was that adding pear ester to codlemone dispensers could improve mating disruption by enhancing competitive attraction. oup.com However, field studies found that co-releasing pear ester with codlemone did not significantly increase the level of mating disruption compared to using codlemone alone. oup.comoup.comoup.com Similarly, trials using dispensers loaded with a blend of "(E, E)-8,10-dodecadienol, n-dodecanol, n-tetradecanol 50%, (Z)-11-tetradecenyl acetate (B1210297) 50%" have been tested for efficacy in walnut orchards. researchgate.net

The efficacy of sprayable microencapsulated pheromone formulations has also been tested extensively. Studies have shown that factors like application frequency and the use of adjuvants can influence the success of these formulations in disrupting the mating of codling moths and other tortricid pests. researchgate.net

The concentration of pheromone in the air, determined by the release rate from dispensers, has a profound impact on moth behavior. bohrium.comnih.gov While a certain level is needed to disrupt communication, excessively high concentrations can be less effective or even repellent.

Field trials investigating the response of the codling moth to different codlemone release rates found a complex relationship. In one study, moth catches in traps did not differ significantly for release rates between 11 and 67 µ g/day . nih.gov However, as release rates increased further, trap catches began to decrease. bohrium.comnih.gov A logarithmic model was fitted to the correlation between trap catches and emission levels ranging from 11 to 1,078 µ g/day , showing a general trend of decreasing captures with increasing pheromone release. nih.gov This suggests that an optimal range of release rates exists for attraction, and exceeding this range leads to a reduction in male response, which is the desired effect in mating disruption but not for monitoring traps. bohrium.comnih.gov

Effect of Codlemone Release Rate on Codling Moth Trap Catches
Release Rate Range (µg/day)Observed Effect on Moth CatchesReference
11 - 67No significant difference in catches nih.gov
11 - 134Decreasing linear trend in captures nih.gov
11 - 1,078Fitted a logarithmic model with decreasing catches nih.gov

Advanced Monitoring and Trapping Research

Accurate population monitoring is a cornerstone of integrated pest management (IPM), especially in orchards utilizing mating disruption, where standard pheromone traps can be less effective. usu.edumsu.edu Research has therefore focused on developing more advanced and reliable trapping systems.

Standard pheromone lures for monitoring codling moth often use a 1 mg load of codlemone on a red rubber septum. msu.edu However, in mating-disrupted orchards, the high concentration of background pheromone can suppress catches in these traps. usu.eduucanr.edu This has led to the development of high-load (e.g., 10 mg) codlemone lures to better compete with the ambient pheromone. msu.edunih.gov

A significant advancement has been the incorporation of kairomones, particularly pear ester, into lures. msu.eduucanr.edu Pear ester is attractive to both male and female codling moths, offering a more comprehensive picture of the pest population. nih.govucanr.edu Lures combining codlemone and pear ester (CM/DA lures) have shown promise for improved monitoring in mating-disrupted orchards. msu.edunih.gov

Further research has explored multi-component kairomone lures. A four-component blend comprising pear ester, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), pyranoid linalool (B1675412) oxide, and acetic acid was identified as a potent attractant for both sexes of codling moth. nih.govmdpi.comsemanticscholar.org This non-pheromone lure outperformed standard sex pheromone lures in many field trials, especially in orchards under mating disruption. mdpi.com

Comparison of Lure Formulations for Codling Moth Monitoring
Lure TypeKey ComponentsPrimary TargetEffectiveness in Mating Disruption OrchardsReference
Standard PheromoneCodlemone (1 mg)MalesReduced effectiveness msu.eduucanr.edu
High-Load PheromoneCodlemone (10 mg)MalesImproved over standard lures msu.edunih.gov
Pear Ester (DA) LureEthyl (E,Z)-2,4-decadienoateMales & FemalesPromising, but variable msu.eduucanr.edu
Combo (CM/DA) LureCodlemone + Pear EsterMales & FemalesImproved monitoring nih.govmsu.edunih.gov
4-Component KairomonePear Ester + DMNT + Linalool Oxide + Acetic AcidMales & FemalesHighly effective, often outperforms pheromone lures nih.govmdpi.com

The development of these enhanced lures provides growers with more reliable tools to make informed decisions about the need for supplemental pest control measures. cambridge.orgusda.gov

Research on Attract-and-Kill Methodologies

The fundamental principle of attract-and-kill is to combine the semiochemical lure with an insecticide in a single formulation. Male moths, drawn by the pheromone, come into contact with the insecticide and are subsequently killed, thus preventing them from mating. A variety of formulations have been developed and tested, often consisting of a viscous paste or gel that can be applied as droplets to the trees.

One such product, known as 'Sirene CM', is a viscous paste containing 0.16% codlemone (8Z,10E-Dodecadien-1-ol) to attract the male moths and 6.0% permethrin (B1679614) as the killing agent. Field trials conducted in the Lake Geneva region between 1995 and 1997 demonstrated the efficacy of this approach. In 14 out of 15 trials, the larval attack of the codling moth on fruit was maintained below the economic threshold of 1%.

Another attracticide product, 'Appeal', is a formulation based on castor oil containing the pyrethroid insecticide cyfluthrin (B156107) and (E,E)-8,10-dodecadienol. Laboratory and field experiments have shown that this formulation can provide a good level of control, comparable to conventional spray treatments with insect growth regulators. The efficacy of 'Appeal' remained relatively stable for up to six weeks in field trials.

'Last Call CM' is another commercially available attracticide that combines the primary component of the codling moth sex pheromone with the insecticide permethrin. Research on this product has shown that individual attracticide droplets were significantly more attractive to male moths than calling females in caged tree studies. Field experiments have demonstrated that at a density of 500 droplets per hectare, male moth catch in female-baited traps was significantly suppressed.

The following table summarizes findings from various research studies on attract-and-kill formulations for codling moth control:

Table 1: Efficacy of Attract-and-Kill Formulations Containing this compound
Product NamePheromone ConcentrationInsecticideKey Research FindingReference
Sirene CM0.16%Permethrin (6.0%)Larval fruit attack below 1% economic threshold in 14 of 15 trials.Charmillot et al.
AppealNot specifiedCyfluthrinControl level comparable to insect growth regulator sprays; efficacy stable for up to six weeks.
Last Call CMNot specifiedPermethrinAt 500 droplets/ha, significantly suppressed male moth catch in female-baited traps.

Environmental Impact and Selectivity in Pheromone-Based Research Strategies

A significant advantage of using this compound in pest management is its favorable environmental profile, characterized by high selectivity and low toxicity to non-target organisms. As a synthetic nature-identical pheromone, it mimics a substance that is already present in the environment, albeit in much smaller quantities.

The codling moth sex pheromone is species-specific, meaning it is highly attractive to Cydia pomonella but has little to no effect on other insects, including beneficial species such as pollinators and predators. This high degree of selectivity makes it an ideal component for IPM programs, as it helps to preserve the natural balance of the orchard ecosystem. The use of pheromone-baited traps for monitoring, for instance, primarily captures the target pest, minimizing the bycatch of other organisms.

When used in mating disruption, this compound is released into the atmosphere in controlled amounts from dispensers. This method does not involve direct application to the fruit, and the compound is not toxic. The U.S. Environmental Protection Agency (EPA) has characterized Straight-Chain Lepidopteran Pheromones (SCLPs), a category that includes this compound, as having low potential for adverse effects on human health and the environment. Pheromones are released in very small quantities and are highly specific, leading to the determination that they present a low risk to non-target organisms when used as directed.

In attract-and-kill strategies, while an insecticide is used, the targeted nature of the pheromone lure significantly reduces the amount of insecticide needed and confines its application to small, discrete points within the orchard. This approach minimizes the widespread environmental contamination associated with broadcast insecticide sprays.

The environmental fate of pheromones like this compound is generally considered to be of low concern due to their volatility and susceptibility to degradation by environmental factors such as sunlight and microbial action. While specific studies on the soil and water degradation of this compound are not extensively detailed in the provided context, the general properties of pheromones suggest a low potential for persistence and bioaccumulation.

The inherent selectivity of this compound is a cornerstone of its utility in environmentally conscious pest management. By specifically targeting the codling moth, these pheromone-based strategies help to reduce reliance on broad-spectrum insecticides, thereby protecting biodiversity and promoting a healthier agricultural environment.

Future Research Directions and Translational Opportunities

Exploring Novel Dodecadien-1-ol Isomers and Analogs

The exploration of isomers and synthetic analogs of (8E,10E)-dodecadien-1-ol, also known as codlemone, offers a promising avenue for enhancing its efficacy in pest management strategies. nih.govijbs.com Research into structurally similar compounds can lead to the discovery of molecules with improved stability, higher potency, or novel behavioral effects that could be exploited for more effective pest control.

One area of investigation involves the synthesis and evaluation of halogenated analogs. A study on the codling moth, Cydia pomonella, synthesized and tested halogenated versions of codlemone to assess their biological activity. Electrophysiological and field trapping experiments revealed that certain analogs, such as (E,E)-10,11-difluoro-8,10-dodecadienol (F(10,11)-codlemone) and (E,E)-11-chloro-8,10-undecadienol (Cl-codlemone), were not only detected by the same receptor neurons as the natural pheromone but were also more attractive to male moths in field conditions. biorxiv.org These findings suggest that modifying the pheromone structure can lead to superagonists with enhanced performance in monitoring and mating disruption applications.

The development of novel synthetic pathways is also crucial for producing these analogs efficiently and sustainably. Recent advancements in iron-mediated cross-coupling chemistry, for instance, provide an eco-friendly and scalable method for creating the key alkyl-alkenyl linkages found in many insect pheromones. researchgate.net Such methods are essential for the cost-effective production of both the natural pheromone and its promising analogs for large-scale agricultural use.

Further research will likely focus on a broader range of structural modifications to understand the structure-activity relationships that govern the interaction between the pheromone and its receptor. This knowledge can guide the rational design of new analogs with optimized properties for specific applications, such as increased persistence in the field or enhanced species-specificity. The table below summarizes key findings from research into dodecadien-1-ol analogs.

Analog Modification Observed Effect Potential Application
F(10,11)-codlemoneDifluorination at C10 and C11Increased attractiveness to male codling mothsEnhanced lures for monitoring and mass trapping
Cl-codlemoneChlorination at C11Significant EAG responses and field attractionImproved components for mating disruption

This table presents a selection of dodecadien-1-ol analogs and their observed effects, highlighting the potential for developing more effective pest management tools.

High-Throughput Screening of Pheromone Receptors and Ligands

The identification and characterization of the specific olfactory receptors (ORs) that detect (8E,10E)-dodecadien-1-ol and its analogs are fundamental to understanding the molecular basis of pheromone perception. figshare.com High-throughput screening (HTS) of these receptors against a library of potential ligands is a powerful strategy for discovering novel agonists or antagonists that can be used to manipulate insect behavior.

The process of "deorphanizing" insect ORs, or identifying their specific ligands, often involves heterologous expression systems. In this approach, the gene encoding a specific OR is expressed in a host cell, such as Xenopus oocytes or human embryonic kidney (HEK) cells, that does not normally express it. nih.govslu.se These cells then serve as a biological sensor, allowing researchers to test the response of the receptor to a wide array of chemical compounds. Techniques like two-electrode voltage clamp and calcium imaging are used to measure the receptor's activation in real-time. nih.govslu.se

For the codling moth, Cydia pomonella, researchers have identified several candidate pheromone receptors (PRs) through antennal transcriptome analysis. nih.govslu.se Functional characterization studies using heterologous expression have begun to elucidate which of these receptors respond to codlemone and other related compounds, such as codlemone acetate (B1210297) and pear ester. nih.gov For instance, one study found that the receptor CpomOR5 is highly sensitive to codlemone acetate, a known component of the codling moth sex pheromone blend. nih.gov

The development of HTS assays allows for the rapid screening of thousands of compounds, greatly accelerating the discovery of new active molecules. researchgate.net This can include not only structural analogs of the pheromone but also a diverse range of other chemicals that might interact with the receptor. Furthermore, recent advances in computational methods, such as structure-based virtual screening, are being used to predict potential ligands for insect ORs before they are tested experimentally, making the screening process even more efficient. nih.govijbs.com

The table below outlines the common steps and technologies involved in the high-throughput screening of insect pheromone receptors.

Step Technology/Method Purpose
1. Receptor IdentificationAntennal Transcriptome SequencingIdentify candidate odorant receptor genes.
2. Receptor ExpressionHeterologous Expression (Xenopus oocytes, HEK cells)Produce functional receptors in a controlled system for testing.
3. Ligand ScreeningTwo-Electrode Voltage Clamp, Calcium ImagingMeasure the response of the expressed receptors to a library of chemical compounds.
4. Data AnalysisDose-Response Curve GenerationQuantify the sensitivity and specificity of the receptor-ligand interaction.

This table provides a simplified workflow for the high-throughput screening of pheromone receptors, a key process in discovering novel behavior-modifying compounds.

Advancements in Sustainable and Scalable Pheromone Production

The large-scale application of pheromones for pest control in agriculture necessitates production methods that are not only economically viable but also environmentally sustainable. While chemical synthesis has been the traditional approach, it can be costly and generate hazardous waste, particularly for complex, stereospecific molecules. slu.se Consequently, there is a growing interest in biological production systems as a green alternative.

Metabolic engineering of plants and microorganisms offers a promising platform for the biosynthesis of insect pheromones like (8E,10E)-dodecadien-1-ol. slu.senih.gov This approach involves introducing the genes for the pheromone biosynthetic pathway into a host organism, which then produces the desired compound.

Plant-based production: Researchers have successfully engineered Nicotiana benthamiana, a relative of the tobacco plant, to produce moth sex pheromones. slu.senih.gov By expressing specific desaturases and reductases, these plants can convert endogenous fatty acids into pheromone precursors. slu.se One of the advantages of using plants is the potential for direct dispersal of the pheromone in the field, reducing the need for synthetic dispensers. However, challenges remain in optimizing yields and preventing negative impacts on plant growth. slu.se

Microbial fermentation: Yeast, such as Yarrowia lipolytica, is another attractive chassis for pheromone production. nih.gov Yeast can be grown in large-scale fermenters, offering a highly controlled and scalable production process. nih.gov By engineering the yeast's fatty acid metabolism, including β-oxidation pathways, scientists have been able to produce a variety of moth pheromones. nih.gov

These biotechnological approaches are part of a broader effort to create sustainable biomanufacturing platforms for a wide range of insect pheromones. nih.gov The goal is to reduce the reliance on chemical synthesis, lower production costs, and expand the use of environmentally friendly, species-specific pest control methods. nih.gov Continued research in synthetic biology and metabolic engineering will be key to optimizing these systems for commercial-scale production.

Precision Ecology and Behavioral Manipulation Research

The use of (8E,10E)-dodecadien-1-ol in mating disruption is a prime example of precision ecology, where detailed knowledge of a species' chemical communication is used to manage its population in a highly specific and targeted manner. figshare.com Future research in this area will focus on refining these techniques and exploring new ways to manipulate insect behavior for more effective and sustainable pest control.

One area of active research is the optimization of pheromone release and delivery systems. Microencapsulated formulations, for example, can create a multitude of point sources of the pheromone within the crop canopy, enhancing the competitive attraction mechanism of mating disruption. researchgate.net Studies are ongoing to determine the optimal density and longevity of these microcapsules to maximize their disruptive effect. researchgate.net

Furthermore, there is significant interest in combining sex pheromones with other semiochemicals to create more powerful attractants. For instance, the addition of pear ester, a kairomone that attracts both male and female codling moths, to codlemone lures can significantly increase trap captures. researchgate.net This suggests that multi-component lures that mimic a broader range of natural cues could be more effective for both monitoring and "attract-and-kill" strategies.

The development of "smart traps" that can automatically count and even identify the sex of captured moths represents another technological advance that will enhance precision ecology. frontiersin.org When combined with improved lures, these traps can provide real-time data on pest populations, allowing for more precise timing of control measures. frontiersin.org

Looking ahead, the integration of chemical ecology with other fields, such as biotremology (the study of vibrational communication), could open up entirely new avenues for behavioral manipulation. springernature.com By understanding how insects integrate multiple sensory modalities, it may be possible to develop multi-modal lures and disruption techniques that are even more effective than those based on chemical cues alone.

Integration of Chemical Ecology with Omics Technologies

The convergence of chemical ecology with "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of the intricate chemical interactions between organisms. mdpi.com This integrated approach is providing unprecedented insights into the genetic and molecular underpinnings of pheromone production, perception, and response, which will be instrumental in developing the next generation of pest management tools.

Genomics and Transcriptomics: The sequencing of insect genomes and transcriptomes has led to the rapid identification of the genes involved in olfaction, including large families of odorant receptors (ORs) and odorant-binding proteins (OBPs). figshare.com For the codling moth, antennal transcriptome analysis has been crucial in identifying the specific ORs that are likely involved in detecting (8E,10E)-dodecadien-1-ol. nih.govslu.se This information is the foundation for the high-throughput screening assays discussed in section 7.2.

Proteomics: Proteomics allows for the large-scale study of proteins, including their expression levels, modifications, and interactions. In the context of pheromone research, proteomics can be used to identify the enzymes involved in the pheromone biosynthetic pathway and the proteins that are differentially expressed in olfactory sensory neurons upon exposure to a pheromone.

Metabolomics: Metabolomics is the systematic study of the small molecules, or metabolites, within a cell, tissue, or organism. This can be used to analyze the complete pheromone blend of an insect, including minor components that may play a crucial role in its biological activity.

By integrating these omics approaches, researchers can build a comprehensive picture of the entire chemical communication system, from the genes that encode the machinery to the behavioral output. mdpi.com This holistic understanding will enable the development of more sophisticated pest management strategies. For example, by identifying the key enzymes in pheromone biosynthesis, it may be possible to develop inhibitors that block pheromone production. Similarly, a detailed understanding of the pheromone receptor and its signaling pathway could lead to the design of novel antagonists that block pheromone perception. The integration of these powerful technologies promises to keep chemical ecology at the forefront of innovation in sustainable agriculture.

Q & A

Q. Q1. What are the key methodologies for synthesizing 8Z,10E-dodecadien-1-ol, and how do reaction conditions influence isomer purity?

The synthesis of this compound typically involves stereoselective coupling reactions. For example, intermediates like chlorohexyloxy-tetrahydropyran and hexadienyl acetates are reacted under inert atmospheres with catalysts such as anhydrous lithium or copper chloride to control double-bond geometry . Solvent choice (e.g., toluene or petroleum ether) and temperature (0–20°C) critically impact isomer purity. Post-synthesis, fractional distillation or recrystallization in pentane is used to isolate the target isomer, achieving >98% purity .

Q. Q2. How can researchers validate the structural integrity of this compound derivatives?

Structural validation requires a combination of analytical techniques:

  • NMR : Proton NMR identifies double-bond geometry (e.g., coupling constants for Z/E isomers).
  • GC-MS : Confirms molecular weight (182.30 g/mol) and purity.
  • Polarimetry : Detects optical activity if chiral centers are present.
  • FT-IR : Verifies hydroxyl (-OH) and alkene (C=C) functional groups .

Q. Q3. What are the optimal storage conditions to prevent degradation of this compound?

Store the compound in amber vials at -20°C under nitrogen to prevent oxidation. Avoid exposure to light, moisture, and incompatible materials like strong oxidizers or acids. Stability studies indicate decomposition occurs above 40°C, with hazardous fumes (e.g., CO) released during thermal degradation .

Advanced Research Questions

Q. Q4. How do isomer-specific configurations (e.g., 8Z vs. 8E) affect the biological activity of dodecadien-1-ol derivatives in pheromone systems?

The 8Z,10E configuration is critical for bioactivity in lepidopteran pheromone systems. For example, E-isomers at the 10th position enhance receptor binding affinity in moth species like Cydia pomonella. Competitive binding assays using radiolabeled analogs show a 10-fold reduction in activity for 8E,10Z isomers compared to 8Z,10E . Computational docking studies (e.g., AutoDock Vina) further reveal steric clashes in non-target isomers .

Q. Q5. How can researchers resolve discrepancies between computational predictions and experimental catalytic efficiency in modified dodecadien-1-ol derivatives?

Discrepancies often arise from non-linear relationships between sequence potential (Sseq) and experimental function. For example, designs with 7–8 deimmunizing mutations showed a 40% drop in catalytic efficiency despite high Sseq penalties . To address this:

  • Use multi-parametric optimization (e.g., Pareto front analysis) to balance stability and activity.
  • Employ stopped-flow kinetics to measure transient intermediates and refine computational models .

Q. Q6. What ecological risks are associated with this compound in field applications, and how can they be mitigated?

While the compound is non-toxic to mammals (LD50 > 2000 mg/kg), its high log Kow (4.2) suggests bioaccumulation potential in aquatic organisms. Mitigation strategies include:

  • Microencapsulation to reduce leaching into water systems.
  • Field trials with pheromone-loaded dispensers to minimize non-target exposure .

Q. Q7. How can advanced chromatographic techniques improve isomer resolution in complex mixtures?

  • HPLC with Chiralpak AD-H columns : Resolves enantiomers using hexane/isopropanol gradients.
  • 2D-GC×GC : Enhances separation of Z/E isomers via orthogonal phase selectivity (e.g., polar/non-polar columns).
  • SFC (Supercritical Fluid Chromatography) : Reduces solvent use while maintaining resolution for preparative-scale isolation .

Data Contradiction and Reproducibility

Q. Q8. Why do reported melting points for this compound vary across studies (27–32°C)?

Variations arise from solvent-dependent polymorphism. For example:

  • 29–30°C (neat crystallization).
  • 27–28.5°C (petroleum ether).
  • 31–32°C (pentane) . Standardize solvent systems and cooling rates (1°C/min) for reproducibility.

Q. Q9. How should researchers address batch-to-batch variability in synthetic yields?

Batch variability often stems from trace metal contaminants in catalysts. Solutions include:

  • Chelating agents : Add EDTA (0.1% w/w) to reaction mixtures.
  • DoE (Design of Experiments) : Optimize parameters like catalyst loading (5–10 mol%) and stirring rate .

Emerging Applications

Q. Q10. Can this compound serve as a template for biodegradable agrochemicals?

Yes. Its degradation pathway via β-oxidation produces non-toxic fatty acids. Pilot studies show 90% degradation in soil within 14 days under aerobic conditions. Functionalization with ester groups (e.g., acetate derivatives) enhances UV stability for field use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.